N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with indoline derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The pathways involved may include those related to DNA replication, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indoline derivatives: Compounds with an indoline moiety also show similar pharmacological properties.
Uniqueness
What sets N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity towards certain molecular targets, making it a promising candidate for drug development.
Biological Activity
N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by an indole scaffold fused with a thiadiazole moiety. The presence of various functional groups such as acetyl and prop-2-en-1-yl contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Indoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.
The proposed mechanisms include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : It is suggested that the compound enhances apoptosis through the upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Case Studies
A study examining various indole derivatives demonstrated that compounds similar to N-[3'-acetyl-2-oxo...] exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported in the low micromolar range (0.06 - 0.32 μM), indicating potent activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-[3'-acetyl...] | MCF-7 | 0.21 |
N-[3'-acetyl...] | A549 | 0.32 |
Control (Colchicine) | MCF-7 | 0.75 |
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of indole derivatives.
Antibacterial Effects
Research has shown that compounds related to N-[3'-acetyl...] possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : The minimum inhibitory concentration (MIC) against MRSA strains was noted to be significantly low (around 1 μg/mL), showcasing its potential as an antibacterial agent .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | >100 |
Properties
IUPAC Name |
N-(4-acetyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-4-9-19-13-8-6-5-7-12(13)16(14(19)23)20(11(3)22)18-15(24-16)17-10(2)21/h4-8H,1,9H2,2-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJGTWMAOJMOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC=C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.